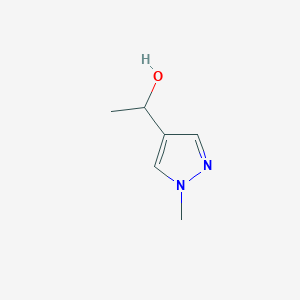

1-(1-Methylpyrazol-4-yl)ethanol

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJMHJRBXQSTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618523 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40534-33-6 | |

| Record name | 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Structure Elucidation of 1-(1-Methylpyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the structural elucidation of 1-(1-methylpyrazol-4-yl)ethanol. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents a robust, predictive approach based on established chemical principles and spectroscopic data from closely related analogues. It outlines a plausible synthetic pathway via the reduction of 1-methyl-4-acetylpyrazole and provides predicted spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate its identification and characterization. All quantitative data is summarized in structured tables, and detailed experimental methodologies are proposed. Visual diagrams generated using Graphviz are provided to illustrate chemical structures, experimental workflows, and analytical logic.

Introduction

Proposed Synthesis

A reliable method for the synthesis of this compound is the reduction of the corresponding ketone, 1-methyl-4-acetylpyrazole. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH4).

Synthesis of Precursor: 1-Methyl-4-acetylpyrazole

The synthesis of the ketone precursor can be adapted from established methods for the acylation of pyrazoles.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a Lewis acid catalyst (e.g., AlCl3, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-acetylpyrazole.

Reduction to this compound

Experimental Protocol:

-

Reaction Setup: Dissolve 1-methyl-4-acetylpyrazole (1.0 eq) in methanol or ethanol at 0 °C.

-

Reduction: Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the stirred solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude product can be further purified by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted 1H and 13C NMR chemical shifts for this compound are presented below.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-5 (pyrazole ring) |

| ~7.3 | s | 1H | H-3 (pyrazole ring) |

| ~4.8 | q | 1H | CH-OH |

| ~3.8 | s | 3H | N-CH3 |

| ~2.5 | br s | 1H | OH |

| ~1.5 | d | 3H | CH-CH3 |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-5 (pyrazole ring) |

| ~130 | C-3 (pyrazole ring) |

| ~125 | C-4 (pyrazole ring) |

| ~65 | CH-OH |

| ~39 | N-CH3 |

| ~23 | CH-CH3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3150-3100 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1550-1450 | Medium-Strong | C=C and C=N stretch (pyrazole ring) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected fragmentation for this compound under electron ionization (EI) is outlined below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 126 | [M]+• (Molecular Ion) |

| 111 | [M - CH3]+ |

| 97 | [M - C2H5]+ or [M - CHOH]+ |

| 82 | [1-methylpyrazole]+• |

Visualizations

The following diagrams were created using Graphviz (DOT language) to visualize key aspects of this technical guide.

Caption: Chemical structure of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical workflow for spectroscopic structure elucidation.

Conclusion

This technical guide provides a predictive framework for the synthesis and structural elucidation of this compound. While direct experimental data is scarce, the proposed synthetic route via reduction of 1-methyl-4-acetylpyrazole is chemically sound. The predicted spectroscopic data, derived from the analysis of analogous pyrazole derivatives, offers a reliable reference for researchers to confirm the identity and purity of this compound. The provided methodologies and data tables are intended to guide future experimental work and facilitate the characterization of this and related novel pyrazole structures. It is recommended that any experimental findings be rigorously compared with the predictive data presented herein to confirm the final structure.

An In-depth Technical Guide to the Synthesis of 1-(1-Methylpyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(1-methylpyrazol-4-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through a two-step process commencing with the formylation of 1-methylpyrazole to yield the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, followed by a Grignard reaction to introduce the ethyl-alcohol moiety. This guide details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound is accomplished via two sequential reactions:

-

Vilsmeier-Haack Formylation: 1-Methylpyrazole is subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position of the pyrazole ring, yielding 1-methyl-1H-pyrazole-4-carbaldehyde.

-

Grignard Reaction: The resulting aldehyde undergoes a nucleophilic addition with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired secondary alcohol, this compound.

The overall transformation is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1][2]

Reaction Scheme:

Experimental Procedure:

A detailed protocol for the Vilsmeier-Haack formylation of a substituted pyrazole is as follows, which can be adapted for 1-methylpyrazole[3]:

-

Under an inert atmosphere (e.g., Argon), phosphorus oxychloride (POCl3) is added dropwise to dry N,N-dimethylformamide (DMF) at a low temperature, typically between -10°C and 0°C, to form the Vilsmeier reagent.

-

A solution of 1-methylpyrazole in a suitable dry solvent is then added to the pre-formed Vilsmeier reagent.

-

The reaction mixture is stirred at an elevated temperature (e.g., 70-120°C) for several hours to ensure complete conversion.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide, to a pH of 7-8.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carbaldehyde.

-

Purification can be achieved by column chromatography on silica gel.

Quantitative Data for Vilsmeier-Haack Reaction of Pyrazoles:

| Starting Material | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-chloro-1-propyl-3-methyl-1H-pyrazole | POCl3 (2), DMF (5) | - | 120 | 2 | 55 | [4] |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl3 (4), DMF (4) | - | 70 | 24 | 48 | [3] |

Step 2: Synthesis of this compound

The addition of a Grignard reagent to an aldehyde is a classic and efficient method for the formation of secondary alcohols.[5][6][7]

Reaction Scheme:

Experimental Procedure:

A general protocol for the Grignard reaction with an aldehyde is provided below and can be specifically applied to 1-methyl-1H-pyrazole-4-carbaldehyde[8]:

-

All glassware must be rigorously dried to exclude moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of 1-methyl-1H-pyrazole-4-carbaldehyde in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is prepared in a reaction flask.

-

The solution is cooled in an ice bath.

-

A solution of methylmagnesium bromide (CH3MgBr) in a suitable ether solvent is added dropwise to the stirred aldehyde solution. The rate of addition should be controlled to maintain a low temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 30-60 minutes) at room temperature to ensure the reaction goes to completion.

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute acid while cooling in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an ether solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data for Grignard Reaction with Aldehydes:

| Aldehyde | Grignard Reagent | Solvent | Quenching Agent | Purification Method | Yield (%) | Reference |

| Cinnamaldehyde | Methylmagnesium bromide | Diethyl ether | Saturated NH4Cl solution | Crystallization | - | [9] |

| 3-Methylbenzaldehyde | Methylmagnesium bromide | Diethyl ether | Saturated NH4Cl or dilute HCl | Vacuum distillation or Column chromatography | - | [8] |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

References

- 1. Buy 1-Methyl-1H-pyrazole-4-carbaldehyde (EVT-291658) | 25016-11-9 [evitachem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic alcohol belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of (1-methyl-1H-pyrazol-4-yl)methanol and its related compounds, covering its synthesis, chemical and physical properties, and exploring the vast therapeutic potential of the broader pyrazole class. The document details experimental protocols for the synthesis of its precursor and discusses the biological evaluation of structurally related pyrazole derivatives, including their anticancer, antidiabetic, and antimicrobial properties. Furthermore, this guide delves into the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of related compounds and touches upon the signaling pathways modulated by this class of molecules. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing a foundation for further investigation into the therapeutic applications of (1-methyl-1H-pyrazol-4-yl)methanol and its analogs.

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a versatile scaffold for the design of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.

(1-methyl-1H-pyrazol-4-yl)methanol represents a simple yet important member of this family. While specific biological data on this particular compound is limited in publicly available literature, its structural motif is present in more complex molecules with significant pharmacological effects. This guide will, therefore, explore the known properties of (1-methyl-1H-pyrazol-4-yl)methanol and extrapolate the potential of this core structure by examining the activities of its closely related analogs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1-methyl-1H-pyrazol-4-yl)methanol is presented in Table 1. This data is primarily sourced from comprehensive chemical databases.[1]

Table 1: Chemical and Physical Properties of (1-methyl-1H-pyrazol-4-yl)methanol

| Property | Value |

| IUPAC Name | (1-methyl-1H-pyrazol-4-yl)methanol |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 112029-98-8 |

| Boiling Point | 243°C |

| Appearance | Not specified (likely a solid or oil) |

| Solubility | Not specified |

Synthesis and Characterization

Synthesis of (1H-pyrazol-4-yl)methanol (Precursor)

A common method for the synthesis of (1H-pyrazol-4-yl)methanol involves the reduction of a corresponding pyrazole-4-carboxylate ester using a strong reducing agent like lithium aluminum hydride (LAH).[2]

Experimental Protocol:

-

Reaction Setup: A flame-dried round-bottom flask is charged with a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) and cooled to 0°C under an inert atmosphere.

-

Addition of Ester: A solution of ethyl 1H-pyrazole-4-carboxylate in anhydrous THF is added dropwise to the LAH suspension while maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water and a sodium hydroxide solution at 0°C.

-

Workup: The resulting mixture is dried with a drying agent such as magnesium sulfate, filtered, and the filtrate is concentrated under reduced pressure to yield (1H-pyrazol-4-yl)methanol.

N-Methylation of (1H-pyrazol-4-yl)methanol

The final step to obtain (1-methyl-1H-pyrazol-4-yl)methanol involves the methylation of the pyrazole nitrogen. A variety of methylating agents can be employed for this purpose.

Conceptual Experimental Protocol:

-

Deprotonation: (1H-pyrazol-4-yl)methanol is dissolved in a suitable aprotic solvent (e.g., THF, DMF) and treated with a base (e.g., sodium hydride, potassium carbonate) to deprotonate the pyrazole nitrogen.

-

Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford (1-methyl-1H-pyrazol-4-yl)methanol.

Workflow for the Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol

Caption: Synthetic workflow for (1-methyl-1H-pyrazol-4-yl)methanol.

Biological Activities and Therapeutic Potential of Related Compounds

While direct biological data for (1-methyl-1H-pyrazol-4-yl)methanol is scarce, the pyrazole scaffold is a cornerstone of many biologically active compounds. This section summarizes the activities of structurally related molecules.

Anticancer Activity

Numerous pyrazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and other cellular processes critical for cancer cell proliferation and survival.

4.1.1. Tubulin Polymerization Inhibition

A series of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone derivatives, which share the pyrazole core with (1-methyl-1H-pyrazol-4-yl)methanol, have been identified as potent tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HT-1080, SGC-7901) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Table 2: In Vitro Cytotoxicity (IC50, µM) of Selected Pyrazole Derivatives

| Compound | A549 (Lung Cancer) | HT-1080 (Fibrosarcoma) | SGC-7901 (Gastric Cancer) |

| Derivative 1 | 0.085 | 0.16 | 0.054 |

| Derivative 2 | > 10 | > 10 | > 10 |

Data for illustrative purposes based on structurally related compounds.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

References

1-(1-Methylpyrazol-4-yl)ethanol CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-methylpyrazol-4-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a dedicated CAS number for this specific molecule, this guide focuses on its logical synthesis from its precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS: 37687-18-6). Detailed experimental protocols for the synthesis of the precursor and its subsequent reduction to the target ethanol are provided. The broader context of pyrazole derivatives in drug discovery is discussed, highlighting their significance as scaffolds for potent therapeutic agents. Quantitative data for the precursor and related compounds are presented in tabular format for clarity. Additionally, a proposed synthetic workflow is visualized using the DOT language.

CAS Number Lookup and Physicochemical Properties

A definitive CAS number for this compound is not readily found in major chemical databases. This suggests that the compound may not be commercially available or has not been extensively characterized and registered. However, its direct precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone , is a known compound with the following details:

| Property | Value | Reference |

| CAS Number | 37687-18-6 | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Boiling Point | 221°C at 760 mmHg | |

| Density | 1.11 g/cm³ | |

| Appearance | Solid |

Note: Physicochemical properties are for the precursor ketone, 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved in a two-step process: first, the synthesis of the key intermediate 1-(1-methyl-1H-pyrazol-4-yl)ethanone, followed by its reduction to the desired secondary alcohol.

Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

The synthesis of 4-substituted-1-methylpyrazoles can be achieved through various established methods. One common approach is the cyclocondensation reaction between a β-dicarbonyl compound and methylhydrazine.

Experimental Protocol: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

This protocol is a representative procedure based on established pyrazole synthesis methodologies.

-

Materials:

-

3-Oxobutanal dimethyl acetal

-

Methylhydrazine

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 3-oxobutanal dimethyl acetal in ethanol, add an equimolar amount of methylhydrazine.

-

Acidify the mixture with a catalytic amount of hydrochloric acid and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-(1-methyl-1H-pyrazol-4-yl)ethanone.

-

Reduction to this compound

The reduction of the ketone to the corresponding secondary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[1][2][3]

Experimental Protocol: Reduction of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

-

Materials:

-

1-(1-Methyl-1H-pyrazol-4-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Synthetic Workflow Visualization

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Role in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for designing enzyme inhibitors and receptor modulators.

While specific biological data for this compound is not widely available, the broader class of pyrazole derivatives has demonstrated significant activity in several therapeutic areas, including:

-

Oncology: Many pyrazole-containing compounds act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

-

Inflammation: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and selectively inhibits the COX-2 enzyme.

-

Infectious Diseases: Various pyrazole derivatives have shown promising antibacterial, antifungal, and antiviral activities.

The structural motif of a small, substituted ethanol attached to a heterocyclic ring is common in drug candidates, often serving as a key pharmacophoric element for hydrogen bonding interactions with biological targets.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible mechanism of action for novel compounds like this compound could involve the modulation of protein kinase signaling pathways. The following diagram illustrates a generic kinase signaling cascade that is often targeted by pyrazole-containing drugs.

Caption: A generic MAPK/ERK signaling pathway often targeted by pyrazole-based kinase inhibitors.

Conclusion

While this compound is not a commercially cataloged compound with a dedicated CAS number, its synthesis is readily achievable through the reduction of its corresponding ketone. The pyrazole scaffold is of significant interest to the drug discovery community, and this technical guide provides the necessary information for researchers to synthesize and explore the potential biological activities of this novel compound. Further investigation is warranted to elucidate its specific molecular targets and therapeutic potential.

References

Biological activity of pyrazole derivatives

An In-depth Technical Guide on the Biological Activity of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. The versatility of the pyrazole core allows for structural modifications that can modulate its physicochemical properties and biological activities, leading to the development of a wide array of therapeutic agents.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological activities of pyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to aid researchers in the field of drug discovery and development.

The Pyrazole Scaffold

The pyrazole ring can exist in three isomeric forms: 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline, with the 2-pyrazoline form being the most stable and extensively studied.[1] The ability of the pyrazole nucleus to act as an isostere for other heterocyclic rings like imidazole and thiazole contributes to its diverse pharmacological potential.[1] Numerous clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug axitinib, feature the pyrazole moiety, underscoring its therapeutic significance.[1][2][6]

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a wide range of cancer cell lines.[1][7][8][9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are mediated through various mechanisms, including:

-

Kinase Inhibition: Many pyrazole derivatives act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways. Key targets include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Axitinib, a pyrazole-containing drug, is a potent and selective inhibitor of VEGFR tyrosine kinases, thereby suppressing tumor growth and metastasis by inhibiting angiogenesis.[1][8]

-

Epidermal Growth Factor Receptor (EGFR): Some pyrazole derivatives have been shown to inhibit EGFR, a key driver in many cancers.[8][10]

-

Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives can induce cell cycle arrest by inhibiting CDKs, such as CDK2.[8][9]

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, which contains a pyrazole moiety, is a BTK inhibitor used in the treatment of lymphoid cancers.[1]

-

PI3K (Phosphoinositide 3-kinase): Pictilisib (GDC-0941) is a specific PI3K inhibitor with a pyrazole core that has shown anti-proliferative and pro-apoptotic effects.[1]

-

-

Enzyme Inhibition:

-

Carbonic Anhydrases: These enzymes are often upregulated in tumors and play a role in cell proliferation and survival. Pyrazoline benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases.[1]

-

Matrix Metalloproteinases (MMPs): Inhibition of MMP-2 and MMP-9 by certain pyrazole derivatives can prevent cancer cell invasion and metastasis.[1]

-

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is another mechanism through which pyrazole derivatives exert their anticancer and anti-inflammatory effects.[1]

-

-

Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8][11]

-

Interaction with Microtubules: Some derivatives can interfere with the microtubular cytoskeleton, leading to cell cycle arrest and apoptosis.[11]

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the signaling pathway inhibited by VEGFR-2 targeting pyrazole derivatives.

Caption: VEGFR-2 signaling pathway and its inhibition by pyrazole derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Pyrazole-isoxazole hybrids (4a-d) | Four human cancer cells | Cytotoxicity | ≥ 100 | [7] |

| Pyrazole-1,2,3-triazole hybrid | HT-1080 | Cytotoxicity | - | [7] |

| Pyrazolone-pyrazole derivative (27) | MCF-7 | In vitro inhibition | 16.50 | [8] |

| Indole-pyrazole derivative (33) | HCT116, MCF7, HepG2, A549 | In vitro antitumor | < 23.7 | [8] |

| Indole-pyrazole derivative (34) | HCT116, MCF7, HepG2, A549 | In vitro antitumor | < 23.7 | [8] |

| Pyrazole carbaldehyde derivative (43) | MCF-7 | Cytotoxicity | 0.25 | [8] |

| Pyrazole derivative (L2) | CFPAC-1 (pancreatic) | MTT assay | 61.7 ± 4.9 | [12] |

| Pyrazole derivative (L3) | MCF-7 (breast) | MTT assay | 81.48 ± 0.89 | [12] |

| 4-(4-Chlorobenzylidene)-2,5-diphenyl-2,3-dihydro-3H-pyrazol-3-one | MCF-7 | Antitumor | < Doxorubicin | [9] |

| 4-(3,4-dimethoxybenzylidene)-5-phenyl-2,3-dihydro-3H-pyrazol-3-one | MCF-7 | Antitumor | < Doxorubicin | [9] |

| Pyrazole derivative (KA5) | HepG2 (hepatocellular carcinoma) | Anticancer | 8.5 | [13] |

| Doxorubicin (standard) | MCF-7 | - | 4.17 | [9] |

| Doxorubicin (standard) | HCT-116 | - | 5.23 | [9] |

| Tamoxifen (standard) | MCF-7 | - | 23.31 | [8] |

Antimicrobial Activity

Pyrazole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][14][15][16][17] This makes them attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyrazole derivatives are not as extensively studied as their anticancer effects but are thought to involve:

-

Inhibition of Essential Enzymes: Pyrazole derivatives may inhibit enzymes crucial for microbial survival, such as DNA gyrase and topoisomerase.[2]

-

Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell death.

-

Interference with Metabolic Pathways: They may block essential metabolic pathways in microorganisms.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 210 | MRSA, PRSA, VRE | 1 - 2 | [2] |

| Compound 157 | S. aureus, Methicillin-resistant S. aureus | 25.1 µM | [2] |

| Hydrazone 21a | Bacteria | 62.5 - 125 | [14] |

| Hydrazone 21a | Fungi | 2.9 - 7.8 | [14] |

| Compound 3 | Escherichia coli (Gram-negative) | 0.25 | [18] |

| Compound 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | [18] |

| Compound 2 | Aspergillus niger (Fungus) | 1 | [18] |

| Ceftriaxone (standard) | S. aureus | 3.125 | [2] |

| Ceftriaxone (standard) | B. subtilis | 1.6125 | [2] |

| Ceftriaxone (standard) | E. coli | 1.6125 | [2] |

| Ceftriaxone (standard) | P. aeruginosa | 1.6125 | [2] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for determining the antimicrobial susceptibility of pyrazole derivatives using the broth microdilution method.

Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with several compounds developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1][19][20][21]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for most pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[1][19]

-

COX-1 and COX-2 Inhibition: Compounds like phenylbutazone are non-selective COX inhibitors, while celecoxib is a selective COX-2 inhibitor, which is associated with a reduced risk of gastrointestinal side effects.[1][19]

Signaling Pathway: COX Inhibition

The diagram below illustrates the role of COX enzymes in the inflammatory pathway and their inhibition by pyrazole derivatives.

Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrazole derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table shows the in vivo anti-inflammatory activity of selected pyrazole derivatives.

| Compound/Derivative | Assay | % Inhibition of Inflammation | Reference |

| Compound 8d | Carrageenan-induced rat paw edema | 75 | [21] |

| Compound 138 | - | 21.43 | [5] |

| Compound 139a | - | 26.19 | [5] |

| Compound 139b | - | 28.57 | [5] |

| Celecoxib (standard) | - | - | [5][21] |

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against a range of viruses, including coronaviruses and Newcastle disease virus.[22][23]

Mechanisms of Antiviral Action

The antiviral mechanisms are still under investigation but may involve:

-

Inhibition of Viral Replication: Pyrazole derivatives may target viral enzymes essential for replication.

-

Blocking Viral Entry: Some compounds might prevent the virus from entering host cells.

Quantitative Data: Antiviral Activity

The following table summarizes the protective effects of certain pyrazole derivatives against Newcastle disease virus (NDV).

| Compound/Derivative | Virus | Protection (%) | Mortality (%) | Reference |

| Hydrazone 6 | NDV | 100 | 0 | [23] |

| Thiazolidinedione derivative 9 | NDV | 100 | 0 | [23] |

| Pyrazolopyrimidine derivative 7 | NDV | 95 | - | [23] |

| Tetrazine 4 | NDV | 85 | - | [23] |

| Chalcone 11 | NDV | 80 | - | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its effect on the growth of a microorganism in a liquid medium.

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Carrageenan-Induced Rat Paw Edema Assay

Principle: This in vivo assay is used to evaluate the anti-inflammatory activity of a compound. Carrageenan injection into the rat paw induces an inflammatory response characterized by edema (swelling).

Procedure:

-

Animal Acclimatization: Acclimatize Wistar albino rats for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative or a standard drug (e.g., celecoxib) orally to the rats. The control group receives the vehicle.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

Pyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds with a wide range of biological activities. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents makes them a focal point of ongoing research in drug discovery. Structure-activity relationship (SAR) studies continue to be crucial in optimizing the potency and selectivity of these compounds.[1][24][25] Future research should focus on elucidating the detailed molecular mechanisms of action, identifying novel biological targets, and developing pyrazole derivatives with improved pharmacokinetic profiles and reduced toxicity. The continued exploration of this privileged scaffold holds great promise for the development of new and effective therapies for a multitude of diseases.

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. jchr.org [jchr.org]

- 4. academicstrive.com [academicstrive.com]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srrjournals.com [srrjournals.com]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pjps.pk [pjps.pk]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. meddocsonline.org [meddocsonline.org]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciencescholar.us [sciencescholar.us]

- 21. japsonline.com [japsonline.com]

- 22. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(1-Methylpyrazol-4-yl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1-Methylpyrazol-4-yl)ethanol, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its identification, characterization, and application in complex synthetic pathways.

Due to the limited availability of a complete, publicly accessible dataset from a single source, this guide synthesizes information from various scientific literature and chemical databases. The experimental protocols provided are based on standard methodologies for the spectroscopic analysis of small organic molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (on pyrazole) | ~3.8 | s | - |

| H₅ (pyrazole ring) | ~7.5 | s | - |

| H₃ (pyrazole ring) | ~7.3 | s | - |

| CH (ethanol sidechain) | ~4.8 | q | ~6.5 |

| OH | Variable | br s | - |

| CH₃ (ethanol sidechain) | ~1.4 | d | ~6.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C₅ (pyrazole ring) | ~138 |

| C₃ (pyrazole ring) | ~128 |

| C₄ (pyrazole ring) | ~120 |

| CH (ethanol sidechain) | ~65 |

| N-CH₃ | ~39 |

| CH₃ (ethanol sidechain) | ~24 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N stretch (pyrazole) | 1500-1600 | Medium |

| C-O stretch (alcohol) | 1050-1150 | Strong |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 97 | [M - C₂H₅]⁺ or [M - CH₂OH]⁺ |

| 82 | [Pyrazole ring fragment]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Alternatively, for a solid sample, place a small amount on the crystal and apply pressure using the anvil.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory with a diamond or germanium crystal.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, inject a dilute solution onto a GC column for separation prior to introduction into the mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): Typically used with GC-MS. The sample is bombarded with high-energy electrons (70 eV) to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Instrument Parameters (for a typical Quadrupole Mass Analyzer):

-

Mass Range: m/z 50-500.

-

Scan Speed: 1000-2000 amu/s.

-

Ion Source Temperature: 200-250 °C (for EI).

-

Capillary Voltage: 3-4 kV (for ESI).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ in EI or [M+H]⁺ in ESI) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for alcohols include the loss of water, alkyl radicals, and α-cleavage.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized or acquired sample of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Synthesis and Characterization of 1-(1-Methylpyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathways

Two primary and highly feasible synthetic routes are proposed for the laboratory-scale production of 1-(1-Methylpyrazol-4-yl)ethanol. These methods leverage well-established organic chemistry reactions starting from known pyrazole derivatives.

1. Grignard Reaction from 1-Methyl-1H-pyrazole-4-carbaldehyde

A reliable method for the synthesis of secondary alcohols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. In this proposed pathway, 1-Methyl-1H-pyrazole-4-carbaldehyde serves as the electrophilic starting material.

-

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the methylmagnesium halide (Grignard reagent). The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Addition Reaction: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of 1-Methyl-1H-pyrazole-4-carbaldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is stirred at room temperature for several hours to ensure complete conversion.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with diethyl ether or another suitable organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

2. Reduction of 1-(1-Methylpyrazol-4-yl)ethanone

The reduction of a ketone is a straightforward and high-yielding method for the synthesis of a secondary alcohol. This pathway utilizes 1-(1-Methylpyrazol-4-yl)ethanone as the starting material.

-

Experimental Protocol:

-

Reaction Setup: 1-(1-Methylpyrazol-4-yl)ethanone is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH4) is added portion-wise with stirring. The reaction is then allowed to warm to room temperature and stirred for a few hours until the starting material is consumed (monitored by thin-layer chromatography).

-

Work-up: The reaction is quenched by the careful addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride. The solvent is then removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product. Purification is typically achieved by recrystallization or column chromatography.[1]

-

Quantitative Data of Precursor Compounds

The following tables summarize the key physical and chemical properties of the starting materials for the proposed syntheses.

Table 1: Properties of 1-Methyl-1H-pyrazole-4-carbaldehyde

| Property | Value | Reference |

| CAS Number | 25016-11-9 | [2][3] |

| Molecular Formula | C5H6N2O | [2][3] |

| Molecular Weight | 110.11 g/mol | [2][4] |

| Melting Point | 29-34 °C | [3][4] |

| Boiling Point | 60-62 °C at 0.08 mmHg | [3][4] |

| Flash Point | >110 °C | [3] |

Table 2: Properties of 1-(1-Methylpyrazol-4-yl)ethanone

| Property | Value | Reference |

| CAS Number | 37687-18-6 | [5] |

| Molecular Formula | C6H8N2O | [6] |

| Molecular Weight | 124.14 g/mol | [6] |

| Boiling Point | 221 °C at 760 mmHg | [6] |

| Density | 1.11 g/cm³ | [6] |

| Flash Point | 87.4 °C | [6] |

| Purity | 97% |

Visualized Experimental Workflows

Caption: Workflow for the synthesis of this compound via Grignard reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-pyrazole-4-carbaldehyde - Safety Data Sheet [chemicalbook.com]

- 4. 1-Methyl-1H-pyrazole-4-carbaldehyde CAS#: 25016-11-9 [m.chemicalbook.com]

- 5. 1-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANONE | 37687-18-6 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics

An In-depth Technical Guide on the Therapeutic Targets of Pyrazole Compounds for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs for a variety of conditions, including inflammation, cancer, and neurological disorders.[3][4][5] This technical guide delves into the key therapeutic targets of pyrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to empower researchers in the design and development of next-generation therapeutics.

Key Therapeutic Target Classes of Pyrazole Compounds

Pyrazole derivatives have been extensively investigated and validated as modulators of a wide array of biological targets. The primary target classes are summarized below.

Protein Kinases: A Major Frontier for Pyrazole Inhibitors

Protein kinases have emerged as one of the most significant target classes for pyrazole-based therapeutics, particularly in the realm of oncology.[6][7] The pyrazole ring can effectively function as a bioisostere for other aromatic systems, enhancing binding affinity and improving physicochemical properties.[5] Numerous pyrazole derivatives have been developed as potent and selective inhibitors of various kinases, playing crucial roles in cell signaling, proliferation, and survival.[8]

Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Targets

| Compound/Drug Name | Target Kinase(s) | IC50/Ki Value | Indication(s) |

| Ruxolitinib | JAK1/JAK2 | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis, Polycythemia Vera |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | IC50: 0.5 nM | Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | IC50: 0.1 nM (VEGFR1), 0.2 nM (VEGFR2), 0.1-0.3 nM (VEGFR3) | Renal Cell Carcinoma |

| Tozasertib (VX-680) | Aurora Kinases A, B, C | IC50: 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C) | Investigational (Cancer) |

| Afuresertib (GSK2110183) | Akt1 | Ki: 0.08 nM | Investigational (Cancer)[6] |

| Compound 6 (Li et al.) | Aurora A Kinase | IC50: 0.16 µM | Preclinical (Cancer)[6] |

| Compound 44 (Hu et al.) | BCR-Abl Kinase | IC50: 14.2 nM | Preclinical (Cancer)[9] |

| Golidocitinib (AZD4205) | JAK1 | - | Investigational (T-cell lymphoma)[7] |

Cyclooxygenase (COX) Enzymes: The Foundation of Pyrazole Anti-Inflammatory Drugs

The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammatory disorders by minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, most notably Celecoxib, have been at the forefront of this class of drugs.[10] These agents specifically target the inducible COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Table 2: Pyrazole-Based COX Inhibitors

| Compound/Drug Name | Target Enzyme | Selectivity | Indication(s) |

| Celecoxib | COX-2 | High | Osteoarthritis, Rheumatoid Arthritis, Acute Pain |

| Ramifenazone | COX-2 | - | Analgesic, Antipyretic, Anti-inflammatory[11] |

| Lonazolac | COX-2 | - | Anti-inflammatory[12] |

G-Protein Coupled Receptors (GPCRs): Modulating Diverse Physiological Processes

The structural features of the pyrazole ring make it a suitable scaffold for designing ligands that can interact with the transmembrane domains of GPCRs. This has led to the development of pyrazole-based drugs targeting various GPCRs, with applications ranging from metabolic disorders to neurological conditions.[13]

Table 3: Pyrazole-Based GPCR Ligands

| Compound/Drug Name | Target Receptor | Mechanism of Action | Indication(s) |

| Rimonabant | Cannabinoid Receptor 1 (CB1) | Inverse Agonist | Withdrawn (formerly for obesity)[10] |

| Betazole | Histamine H2 Receptor | Agonist | Diagnostic agent (gastric secretion testing)[3] |

| Fezolamide | - | - | Antidepressant[3] |

Ion Channels: Regulating Cellular Excitability and Signaling

Recent research has highlighted the potential of pyrazole compounds to modulate the activity of various ion channels, which are critical for a multitude of physiological processes. Notably, pyrazole derivatives have been identified as blockers of store-operated Ca2+ entry (SOCE) mediated by Orai channels and as modulators of Transient Receptor Potential (TRP) channels.[14][15]

Table 4: Pyrazole-Based Ion Channel Modulators

| Compound | Target Channel | Effect | Potential Application |

| Pyr6 | Orai1 (CRAC channels) | Inhibition | Immunosuppression[14] |

| Pyr10 | TRPC3 | Selective Inhibition | Research tool for Ca2+ signaling[14] |

Other Notable Therapeutic Targets

The therapeutic reach of pyrazole compounds extends beyond the aforementioned target classes, encompassing a variety of enzymes and cellular components.

-

Monoamine Oxidase (MAO): Certain pyrazole derivatives exhibit inhibitory activity against MAO-A and MAO-B, making them potential candidates for the treatment of neurodegenerative diseases like Parkinson's and depression.[13][16]

-

Tubulin: Some pyrazole analogues function as microtubule-destabilizing agents, disrupting mitotic spindle formation and inducing apoptosis in cancer cells.[17][18]

-

DNA: Pyrazole-based compounds have been shown to interact with DNA, leading to anticancer effects.[18][19]

-

Carbonic Anhydrase: Sulfonamide-containing pyrazole derivatives have demonstrated inhibitory activity against carbonic anhydrase, an enzyme implicated in various physiological and pathological processes.[9]

Signaling Pathways Modulated by Pyrazole Compounds

The therapeutic effects of pyrazole compounds are a direct consequence of their interaction with specific molecular targets, which in turn modulates key signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action of these compounds.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for pyrazole-based anticancer agents.

Caption: The JAK/STAT pathway, crucial for immune and inflammatory responses, is effectively targeted by pyrazole inhibitors like Ruxolitinib.

Experimental Protocols

The validation of pyrazole compounds as therapeutic agents relies on a battery of well-defined experimental assays. The following sections provide generalized protocols for key experiments commonly employed in the evaluation of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase.

1. Reagents and Materials:

-

Target kinase (recombinant)

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test pyrazole compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

-

96-well or 384-well plates

-

Plate reader (luminescence or fluorescence)

2. Procedure:

-

Prepare serial dilutions of the test pyrazole compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a multi-well plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Add the target kinase and the specific substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

-

Terminate the kinase reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of product formed (e.g., ADP).

-

Measure the signal (e.g., luminescence) using a plate reader.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.

1. Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test pyrazole compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader (absorbance at 570 nm)

2. Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test pyrazole compounds in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol is a standard in vivo model to evaluate the anti-inflammatory potential of pyrazole compounds.[12]

1. Animals and Reagents:

-

Wistar rats or Swiss albino mice

-

Test pyrazole compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

-

Carrageenan solution (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

2. Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, standard drug, and test compound groups.

-

Administer the test compounds and the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

3. Data Analysis:

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

-

Compare the anti-inflammatory activity of the test compounds with that of the standard drug.

Caption: A generalized workflow for the preclinical evaluation of novel pyrazole compounds.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery, with a proven track record of producing effective therapeutic agents against a multitude of targets. The diverse biological activities of pyrazole derivatives, including their roles as kinase inhibitors, anti-inflammatory agents, and modulators of GPCRs and ion channels, underscore the immense potential of this heterocyclic core.[4][6][13] By leveraging the information on therapeutic targets, quantitative data, and experimental protocols presented in this guide, researchers can accelerate the design and development of novel pyrazole-based drugs with improved efficacy and safety profiles, ultimately addressing unmet medical needs across various disease areas.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-(1-Methylpyrazol-4-yl)ethanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the novel compound, 1-(1-Methylpyrazol-4-yl)ethanol. While specific experimental data for this molecule is not yet publicly available, this document outlines the foundational knowledge, based on the well-established chemistry of pyrazole derivatives, and provides detailed experimental protocols for its empirical determination. This guide serves as a critical resource for researchers initiating studies with this compound, enabling a proactive approach to formulation development and stability assessment.

Core Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below. These values, obtained from publicly available databases, offer initial insights into the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | PubChem |

| Molecular Weight | 126.16 g/mol | PubChem |

| XLogP3 | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Inference on Solubility and Stability:

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the methyl group on one nitrogen and the ethanol substituent on the ring will significantly influence its physicochemical properties.